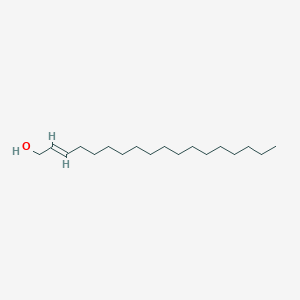

(E)-2-Octadecenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(E)-octadec-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-17,19H,2-15,18H2,1H3/b17-16+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNAESABLXLQEY-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016942 | |

| Record name | 2-Octadecen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41207-34-5 | |

| Record name | 2-Octadecen-1-ol, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Long Chain Unsaturated Fatty Alcohols in Chemical Biology Research

Long-chain unsaturated fatty alcohols are aliphatic, unbranched primary alcohols characterized by a carbon chain of 13 to 21 atoms and one or more double bonds. nih.gov These molecules are of considerable interest in chemical biology due to their diverse and vital roles in nature. They are integral components of complex lipids and waxes and serve as precursors for various bioactive molecules.

In the realm of chemical ecology, these alcohols are well-documented as crucial components of insect pheromones, mediating communication for mating and aggregation. frontiersin.org For example, the sex pheromones of many bumblebee species are composed of saturated, mono-unsaturated, and poly-unsaturated fatty alcohols with chain lengths typically between 16 and 18 carbons. frontiersin.org Beyond chemical signaling, long-chain fatty alcohols and their derivatives have potential applications in agriculture as substitutes for conventional insecticides, offering a more ecologically friendly approach to pest management. frontiersin.org

Industrially, fatty alcohols are significant in the manufacturing of detergents, surfactants, and cosmetics. The global demand for these compounds is substantial, traditionally met through the catalytic hydrogenation of plant oils or petrochemicals. frontiersin.org However, there is a growing emphasis on biotechnological production methods using engineered microorganisms to provide a more sustainable and environmentally sound alternative. frontiersin.org

An Overview of E 2 Octadecenol As a Subject of Scholarly Inquiry

(E)-2-Octadecenol, an 18-carbon fatty alcohol with a single double bond in the trans configuration at the second carbon, represents a specific molecular structure within the broader class of long-chain unsaturated fatty alcohols. Its chemical properties are cataloged in public databases such as PubChem, which provide foundational information for researchers.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H36O |

| Molecular Weight | 268.5 g/mol |

| IUPAC Name | (E)-octadec-2-en-1-ol |

| CAS Number | 41207-34-5 |

Data sourced from PubChem.

Despite its defined chemical identity, this compound has not been the subject of extensive scholarly investigation. Much of the available literature focuses on its isomers, particularly those with the double bond at different positions, such as oleyl alcohol ((Z)-9-octadecen-1-ol). As an allylic alcohol, the hydroxyl group in this compound is bonded to a carbon atom adjacent to a double bond, a structural feature known to influence reactivity. ebsco.com

Current State of Knowledge and Research Gaps Pertaining to E 2 Octadecenol

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional chemical reactions. This hybrid approach is particularly valuable for creating stereochemically pure molecules.

Biocatalytic Approaches to Octadecenol Backbone Formation

The formation of the C18 backbone of octadecenol can be envisioned through biocatalytic routes starting from renewable feedstocks. Enzymes such as lipases, esterases, and fatty acid synthases are instrumental in building long carbon chains. For instance, engineered microbial systems can be designed to produce long-chain fatty acids, which can then serve as precursors for this compound. While direct enzymatic synthesis of the (E)-2-alkenol structure is not commonly reported, biocatalysis can be employed to generate key intermediates.

Enzyme-Mediated Stereoselective Transformations

Enzymes, particularly lipases and alcohol dehydrogenases, excel at stereoselective transformations, which would be crucial for synthesizing specific stereoisomers of 2-octadecenol. A common strategy involves the kinetic resolution of a racemic mixture of a precursor alcohol. In a typical lipase-catalyzed kinetic resolution, one enantiomer of the alcohol is selectively acylated, allowing for the separation of the unreacted enantiomerically enriched alcohol from the newly formed ester. This method is widely applied in the synthesis of various chiral allylic alcohols.

Another approach is the stereoselective reduction of a corresponding α,β-unsaturated ketone or aldehyde, (E)-2-octadecenal, using alcohol dehydrogenases (ADHs). These enzymes, with the aid of a cofactor like NADH or NADPH, can deliver a hydride to the carbonyl group with high stereospecificity, leading to the formation of a chiral alcohol.

| Enzyme Type | Reaction | Substrate Example | Potential Outcome for this compound Synthesis |

| Lipase | Kinetic Resolution (Acylation) | Racemic 2-octadecenol | Separation of (R)- and (S)-2-octadecenol |

| Alcohol Dehydrogenase | Asymmetric Reduction | (E)-2-octadecenal | Enantiomerically pure (R)- or (S)-2-octadecenol |

Hybrid Chemoenzymatic Routes for Specific Isomers

A hybrid strategy could involve the chemical synthesis of racemic 2-octadecenol followed by an enzymatic resolution to obtain the desired stereoisomer. For example, a Wittig reaction could be used to create the (E)-double bond and the C18 chain, resulting in racemic this compound. This racemate could then be subjected to lipase-catalyzed acylation. The unreacted alcohol and the acylated product, now diastereomers, can be separated chromatographically, and the ester can be hydrolyzed to yield the other enantiomerically enriched alcohol.

Total Chemical Synthesis Strategies for this compound

Total chemical synthesis provides a versatile and often more direct route to target molecules, allowing for greater control over the molecular architecture.

Reductive Methodologies (e.g., Lithium Aluminum Hydride Reductions of Esters)

A straightforward approach to this compound is the reduction of the corresponding carboxylic acid ester, such as ethyl (E)-2-octadecenoate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. organic-chemistry.orggoogleapis.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl group, followed by the elimination of the ethoxy group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. organic-chemistry.orggoogleapis.com It is important to note that LiAlH₄ will also reduce the carbon-carbon double bond in some α,β-unsaturated systems; however, for many allylic alcohols, selective reduction of the ester is achievable under controlled conditions.

| Substrate | Reducing Agent | Solvent | Product |

| Ethyl (E)-2-octadecenoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |

Olefin Metathesis Approaches for Alkenol Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. sigmaaldrich.comharvard.edu Cross-metathesis, in particular, can be employed to construct the this compound skeleton. beilstein-journals.orgacs.org This reaction would involve the coupling of a shorter-chain terminal alkene with a functionalized alkene partner in the presence of a ruthenium-based catalyst, such as a Grubbs catalyst. For instance, the cross-metathesis of 1-hexadecene (B165127) with allyl alcohol could theoretically yield this compound, with ethylene (B1197577) as a byproduct. The stereochemistry of the resulting double bond is often influenced by the catalyst and reaction conditions, with many second-generation Grubbs catalysts favoring the formation of the more thermodynamically stable E-isomer. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Hexadecene | Allyl alcohol | Grubbs 2nd Generation Catalyst | This compound |

Wittig Reaction and Related Olefination Chemistry

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com These reactions are highly valued for their reliability and the high degree of control they offer over the position of the newly formed double bond. nih.gov

For the synthesis of this compound, a general retrosynthetic analysis points to the coupling of a 16-carbon aldehyde (hexadecanal) with a 2-carbon phosphorus-stabilized nucleophile.

Wittig Reaction: The classical Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.org The stereochemical outcome is highly dependent on the nature of the substituents on the ylide. To favor the (E)-alkene, a "stabilized" ylide is typically employed. A potential synthesis for this compound would involve a Wittig reagent bearing a group that can stabilize the adjacent carbanion, such as an ester. This would be followed by the reduction of the stabilizing group to the required alcohol.

Horner-Wadsworth-Emmons (HWE) Reaction: A more common and often more selective method for generating (E)-alkenes is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This modification uses a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a corresponding Wittig ylide. wikipedia.org The reaction of these phosphonate (B1237965) carbanions with aldehydes proceeds with excellent (E)-selectivity. organic-chemistry.org A typical HWE synthesis of an (E)-2-alkenol would involve the reaction of an aldehyde with a phosphonate ester, such as triethyl phosphonoacetate, followed by reduction of the resulting α,β-unsaturated ester to the allylic alcohol. The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.org

Below is a table summarizing these olefination approaches for a generic long-chain (E)-2-alkenol synthesis.

| Reaction | Key Reagents | Typical Aldehyde Substrate | Key Intermediate | Selectivity |

|---|---|---|---|---|

| Wittig Reaction | Stabilized Phosphonium Ylide (e.g., Ph₃P=CHCO₂Et) | Hexadecanal | α,β-Unsaturated Ester | Good to Excellent (E)-selectivity |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et + Base) | Hexadecanal | α,β-Unsaturated Ester | Excellent (E)-selectivity |

Control of Stereochemistry and Double Bond Configuration (E-configuration)

Achieving high (E)-selectivity is a critical challenge in alkene synthesis. In the context of the Wittig and HWE reactions, the stereochemical outcome is governed by the reaction mechanism and the stability of the intermediates.

The preference for the (E)-isomer in the HWE reaction arises from the thermodynamics of the intermediate steps. youtube.com The reaction proceeds through an oxaphosphetane intermediate. The transition state leading to the (E)-alkene allows bulky substituents to adopt an anti-conformation, which is sterically favored over the gauche-interaction-prone transition state leading to the (Z)-alkene. organic-chemistry.org Several factors can be adjusted to maximize the formation of the (E)-product:

Ylide/Phosphonate Structure : Stabilized ylides (those with an electron-withdrawing group like -CO₂R or -CN) strongly favor the (E)-alkene. wikipedia.orgorganic-chemistry.org In the HWE reaction, the structure of the phosphonate can also be modified to enhance selectivity. alfa-chemistry.com

Reaction Conditions : Higher reaction temperatures can promote the equilibration of intermediates to the more thermodynamically stable (E)-pathway. wikipedia.org

Counterions : The choice of base and the resulting metal counterion (e.g., Li+, Na+, K+) can influence the stereoselectivity, with lithium salts sometimes providing greater (E)-selectivity. wikipedia.org

The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be used to reverse this selectivity and produce (Z)-alkenes. nrochemistry.com However, for the synthesis of this compound, standard HWE conditions are ideal. organic-chemistry.orgnrochemistry.com

Synthesis of this compound Analogs and Derivatives for Research Applications

Functionalized analogs of this compound are valuable tools in biochemical research, serving as probes to study enzyme-substrate interactions or as building blocks for more complex molecules. The introduction of azido (B1232118) and benzoyloxy groups into the allylic alcohol framework are common modifications.

Strategies for Introducing Azido and Benzoyloxy Groups

Azido Group Introduction: The conversion of an allylic alcohol to an allylic azide (B81097) can be accomplished through several methods. The choice of method often depends on the desired stereochemical outcome and the substrate's sensitivity.

Mitsunobu Reaction : This reaction allows for the direct conversion of an alcohol to an azide with an azide source like hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA). cmu.eduacs.org The reaction typically proceeds with inversion of stereochemistry. nih.gov

Nucleophilic Substitution : A two-step process involving the conversion of the hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide) followed by Sₙ2 displacement with an azide salt (e.g., sodium azide, NaN₃) is a robust method. researchgate.net This pathway also results in the inversion of configuration at the reaction center.

Lewis Acid Catalysis : The reaction of allylic alcohols with trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid catalyst can also yield allylic azides. nih.gov

Benzoyloxy Group Introduction: The introduction of a benzoyloxy group is a standard esterification. For an allylic alcohol like this compound, the most direct method is acylation.

Acylation : Reaction of the alcohol with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, efficiently yields the corresponding benzoate (B1203000) ester. This reaction proceeds at the oxygen atom and does not affect the stereochemistry of the allylic carbon.

Palladium-Catalyzed C-H Acyloxylation : More advanced methods involve the direct palladium-catalyzed C-H oxidation of terminal olefins in the presence of a carboxylic acid, which can furnish (E)-allylic esters with high selectivity. nih.gov

Stereochemical Considerations in Analog Synthesis

When synthesizing analogs of a chiral or prochiral molecule like this compound, controlling the stereochemistry is crucial.

In Azide Synthesis : The stereochemical outcome of azidation is highly dependent on the chosen mechanism.

Sₙ2 Pathway : Methods like the Mitsunobu reaction or substitution of a sulfonate ester proceed via an Sₙ2 mechanism, resulting in a predictable inversion of configuration at the allylic carbon. nih.gov If starting with a single enantiomer of a chiral secondary allylic alcohol, this method produces a single enantiomer of the corresponding azide.

Carbocationic Pathway : Methods that involve Lewis acids may proceed through a stabilized allylic carbocation intermediate. This can lead to a loss of stereochemical information, resulting in a racemic or diastereomeric mixture of the product azide. nih.gov

Winstein Rearrangement : A critical consideration for allylic azides is their propensity to undergo a spontaneous organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, known as the Winstein rearrangement. nih.govrsc.org This process can equilibrate a terminal azide (like 3-azido-1-alkene) with its internal isomer (1-azido-2-alkene), potentially leading to a mixture of regioisomers and complicating stereochemical control. rsc.org

In Benzoate Synthesis : The stereochemistry of benzoylation is generally straightforward.

Retention of Configuration : Standard esterification of the alcohol with benzoyl chloride occurs at the oxygen atom and does not involve breaking the C-O bond of the alcohol. Therefore, the configuration of the allylic stereocenter is retained.

Allylic Rearrangement : While less common under standard esterification conditions, allylic rearrangements are possible under certain catalytic or harsh conditions, which could potentially scramble the stereochemistry. Careful selection of mild reaction conditions ensures the preservation of the original stereocenter.

The following table summarizes the stereochemical implications of these functionalization strategies.

| Functional Group | Synthetic Method | Typical Stereochemical Outcome | Key Considerations |

|---|---|---|---|

| Azido (-N₃) | Mitsunobu Reaction | Inversion | Sₙ2 mechanism. |

| Sulfonate displacement (Sₙ2) | Inversion | Requires two steps (activation then substitution). | |

| Lewis Acid + TMSN₃ | Racemization/Mixture | Proceeds via allylic carbocation. | |

| Benzoyloxy (-OBz) | Acylation (e.g., Benzoyl Chloride) | Retention | Reaction at oxygen; C-O bond of alcohol is not broken. |

Natural Occurrence and Putative Biosynthetic Origins of Octadecenols

Long-chain unsaturated alcohols, including various isomers of octadecenol, are found throughout the natural world, serving diverse biological roles. They are common components of plant waxes, where they contribute to the protective cuticle layer that prevents water loss and protects against environmental stressors. researchgate.net In insects, octadecenols and their derivatives can function as pheromones, critical for communication and reproduction. While the specific isomer this compound is less commonly cited than others like oleyl alcohol (cis-9-octadecen-1-ol), its biosynthetic origins are rooted in the ubiquitous fatty acid synthesis pathways.

The biosynthesis of C18 alcohols begins with precursors from the fatty acid metabolic pool. nih.gov The fundamental building block is acetyl-CoA, which is elongated in two-carbon increments using malonyl-CoA as the extender unit in the fatty acid synthase (FAS) complex. wikipedia.orgcsun.edu For this compound, the putative biosynthetic origin is an 18-carbon unsaturated fatty acyl-CoA or fatty acyl-acyl carrier protein (ACP) thioester, specifically (E)-2-octadecenoyl-CoA or its ACP equivalent. This precursor molecule then enters a reductive pathway to yield the final alcohol product.

Enzymatic Mechanisms in Fatty Alcohol Biosynthesis

The conversion of a fatty acyl thioester to a primary fatty alcohol is a critical step mediated by a specific set of enzymes. This process can occur via a single enzyme or a two-step pathway involving an aldehyde intermediate.

Fatty acyl-CoA reductases (FARs) are key enzymes that catalyze the NADPH-dependent reduction of fatty acyl-CoAs or fatty acyl-ACPs to primary fatty alcohols. nih.govnih.gov Some FARs are characterized as "alcohol-forming," meaning they perform a four-electron reduction of the fatty acyl thioester directly to an alcohol without releasing the intermediate aldehyde. frontiersin.org

The substrate specificity of FARs is a crucial determinant of the final alcohol product. Different FAR enzymes exhibit distinct preferences for the chain length and degree of saturation of the fatty acyl substrate. nih.gov For the production of this compound, a FAR with a high specificity for C18 unsaturated acyl-CoAs would be required. The diversity in FAR substrate preference across different organisms allows for the production of a wide array of fatty alcohols tailored to specific biological functions.

Table 1: Examples of Fatty Acyl-CoA Reductase (FAR) Substrate Specificity

| Enzyme Source | Preferred Substrate (Chain Length) | Product |

| Oryza sativa (Rice) | Very-long-chain (C20-C34) fatty acids | Very-long-chain fatty alcohols |

| Marinobacter aquaeolei VT8 | Long-chain fatty aldehydes | Long-chain fatty alcohols |

| Saccharomyces cerevisiae | C16-C18 fatty acyl-CoAs | C16-C18 fatty alcohols |

This table provides a generalized view of FAR specificity; individual enzymes within an organism can have more specific preferences.

An alternative to the direct alcohol-forming pathway is a two-step process. In this mechanism, a fatty acyl-CoA or acyl-ACP is first reduced by two electrons to a fatty aldehyde. frontiersin.org This intermediate, (E)-2-octadecenal, is then subsequently reduced to this compound. This second reduction is catalyzed by an NADPH-dependent aldehyde reductase (AHR) or certain alcohol dehydrogenases (ADHs). frontiersin.orgnih.gov

Studies in E. coli have identified specific aldehyde reductases, such as YbbO, that show high affinity and efficiency for converting long-chain fatty aldehydes (C16-C18) into their corresponding alcohols. nih.gov The presence and activity of these reductases are critical for preventing the accumulation of potentially toxic fatty aldehydes and for completing the biosynthetic pathway to fatty alcohols. nih.govresearchgate.netasm.org

The formation of the double bond at the C2 position in this compound is a key structural feature. While many unsaturated fatty acids are formed by the action of fatty acid desaturase enzymes that introduce double bonds into a pre-existing saturated fatty acyl chain, the trans-2 configuration suggests a different origin. wikipedia.orgnih.govebi.ac.uk

In many organisms, particularly in anaerobic bacteria, the introduction of a double bond can occur during the fatty acid elongation cycle itself. wikipedia.org An enzyme, β-hydroxyacyl-ACP dehydratase, removes a water molecule from a β-hydroxyacyl-ACP intermediate. Typically, this creates a trans-2-enoyl-ACP, which is then immediately reduced by an enoyl-ACP reductase to continue the saturated fatty acid synthesis. wikipedia.orgwikipedia.org However, if this trans-2-enoyl intermediate is not reduced but is instead elongated, it can lead to the formation of a long-chain trans-2-unsaturated fatty acid. This molecule, (E)-2-octadecenoyl-CoA (or its ACP form), would then serve as the direct precursor for reduction to this compound by the reductase enzymes described above. This pathway, utilizing a trans-2-enoyl-CoA reductase, is a known part of fatty acid elongation and metabolism. wikipedia.orgnih.govnih.govuniprot.orgebi.ac.uk

Integration of this compound within Broader Lipid Metabolic Networks

Once synthesized, this compound does not exist in isolation. It is integrated into the cell's broader lipid metabolism, where it can be modified, degraded, or used as a building block for more complex lipids. nih.govyoutube.com

The metabolic fate of this compound can proceed in several directions. The biosynthetic pathway is reversible, meaning the alcohol can be oxidized back to its corresponding aldehyde and then further to a carboxylic acid. This oxidation is carried out by enzymes such as long-chain alcohol oxidases or fatty alcohol dehydrogenases, followed by the action of fatty aldehyde dehydrogenases. nih.govnih.govcsic.eswikipedia.orgresearchgate.net This process allows the cell to reclaim the carbon and energy stored in the fatty alcohol if needed.

A primary anabolic fate for long-chain alcohols is esterification to form wax esters. libretexts.org In this reaction, this compound would react with a fatty acyl-CoA molecule, catalyzed by a wax synthase or an acyl-CoA:fatty alcohol acyltransferase. The resulting wax ester is a highly nonpolar lipid often used for energy storage or as a component of protective waterproof coatings. ajgreenchem.comnih.govcsic.esresearchgate.net

Interconversion with Fatty Aldehydes and Fatty Acids

The metabolic pathway connecting fatty acids, fatty aldehydes, and fatty alcohols is a reversible series of oxidation and reduction reactions. This "fatty alcohol cycle" is crucial for cellular lipid metabolism and the synthesis of various signaling molecules and structural components like wax esters. nih.gov

The interconversion process proceeds through a fatty aldehyde intermediate. nih.gov The synthesis of this compound from its corresponding fatty acid, oleic acid (a C18:1 fatty acid), typically involves a two-step reduction:

Reduction to Aldehyde: The carboxyl group of the fatty acid (or more commonly, its activated form, fatty acyl-CoA or fatty acyl-ACP) is first reduced to an aldehyde. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs) or acyl-ACP reductases (AARs). nih.gov

Reduction to Alcohol: The resulting fatty aldehyde, (E)-2-octadecenal, is then rapidly reduced to the corresponding fatty alcohol, this compound. This step is catalyzed by endogenous aldehyde reductases (AHR) or alcohol dehydrogenases (ADH). nih.gov

Conversely, the oxidation of this compound back to a fatty acid also occurs. The fatty alcohol is first oxidized to a fatty aldehyde by fatty alcohol oxidoreductase (FAO), and the aldehyde is subsequently oxidized to a fatty acid by fatty aldehyde dehydrogenase (FALDH). nih.govresearchgate.net The oxidative reaction from aldehyde to acid is generally considered irreversible. nih.gov This continuous cycle allows cells to dynamically manage their pools of fatty acids, aldehydes, and alcohols.

| Reaction | Substrate | Product | Key Enzyme Class |

| Reduction | Fatty Acyl-CoA/ACP | Fatty Aldehyde | Fatty Acyl Reductase (FAR/AAR) |

| Reduction | Fatty Aldehyde | Fatty Alcohol | Aldehyde Reductase (AHR) / Alcohol Dehydrogenase (ADH) |

| Oxidation | Fatty Alcohol | Fatty Aldehyde | Fatty Alcohol Oxidoreductase (FAO) |

| Oxidation | Fatty Aldehyde | Fatty Acid | Fatty Aldehyde Dehydrogenase (FALDH) |

Metabolic Flux Analysis Pertaining to Octadecenol Production

Metabolic Flux Analysis (MFA) is a powerful quantitative methodology used to determine the flow rates (fluxes) of metabolites through the intricate metabolic networks within a cell. nih.govrsc.org By using isotopic tracers, such as ¹³C-labeled glucose, MFA can map the journey of carbon atoms from a substrate to a final product, thereby identifying metabolic bottlenecks and guiding rational metabolic engineering strategies. nih.govnih.govresearchgate.net

In the context of this compound production, MFA is employed to understand and optimize the carbon flux from a primary source like glucose towards the fatty acid synthesis (FAS) pathway and ultimately to the desired C18:1 alcohol. scielo.org.co

Key insights gained from MFA in fatty alcohol production include:

Precursor Supply: MFA can quantify the flux directed towards acetyl-CoA and malonyl-CoA, the primary building blocks for fatty acid synthesis. nih.gov This helps in identifying whether the precursor supply is a limiting factor for high-yield production.

Cofactor Availability: The biosynthesis of fatty alcohols is a highly reductive process requiring significant amounts of NADPH. nih.govgoogle.com MFA can elucidate the fluxes through NADPH-generating pathways, such as the pentose phosphate pathway (PPP) and parts of the TCA cycle, to determine if cofactor regeneration is sufficient to support high production titers. nih.govresearchgate.netbrookes.ac.uk

Competing Pathways: MFA identifies pathways that divert carbon away from the desired product. For instance, it can quantify the flux towards biomass formation or other byproducts, providing targets for downregulation or deletion to redirect carbon toward fatty acid synthesis. brookes.ac.uk

A constraint-based metabolic modeling approach, often used in conjunction with MFA, can simulate cellular metabolism and predict the effects of genetic modifications before they are implemented experimentally. scielo.org.cobrookes.ac.uk This in silico analysis helps prioritize genetic targets for maximizing the metabolic flux towards this compound.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and molecular level. The rate of production is directly influenced by the expression of genes encoding the necessary biosynthetic enzymes and the activity of these enzymes.

Gene Expression and Enzyme Activity Modulation

The cellular concentration and activity of enzymes are primary control points in any biosynthetic pathway. The production of this compound is governed by the expression levels of genes involved in fatty acid synthesis and the subsequent reduction steps.

Enzyme Activity: The catalytic activity of these enzymes is another layer of regulation. Enzyme activity can be influenced by substrate availability, the presence of allosteric effectors, and post-translational modifications. nih.gov For instance, the activity of reductases is highly dependent on the intracellular ratio of NADPH to NADP⁺. A high ratio favors the reduction of fatty aldehydes to fatty alcohols. nih.govresearchgate.net Studies have shown that the correlation between gene expression levels and final product titers is not always linear, indicating the importance of post-transcriptional and enzymatic regulation. nih.gov

Metabolic Engineering Approaches for Directed Production

Metabolic engineering provides a suite of powerful tools to rationally design and modify microbial pathways for the overproduction of valuable chemicals like this compound. google.com The primary goal is to channel the metabolic flux efficiently from a simple carbon source to the target molecule.

Common strategies for engineering microbial production of fatty alcohols include:

Overexpression of Key Enzymes: Introducing and overexpressing potent heterologous enzymes is a cornerstone of this approach. Specifically, fatty acyl-CoA reductases (FARs) with high specificity towards C18:1-acyl-CoA are expressed to ensure the efficient conversion of the fatty acid intermediate to the alcohol. researchgate.net

Elimination of Competing Pathways: To maximize carbon flux towards the product, competing pathways are often deleted or downregulated. This can involve knocking out genes responsible for β-oxidation (fatty acid degradation) or deleting endogenous aldehyde reductases that might convert the fatty aldehyde intermediate into undesired byproducts. researchgate.netresearchgate.net

Enhancing Precursor and Cofactor Supply: Production can be boosted by increasing the availability of essential precursors and cofactors. This is achieved by overexpressing genes like acetyl-CoA carboxylase (ACC) to increase the malonyl-CoA pool or engineering pathways to enhance NADPH regeneration. brookes.ac.uknih.gov

Host Strain Optimization: The choice of microbial chassis is critical. Organisms like Escherichia coli and Saccharomyces cerevisiae are commonly used due to their well-characterized genetics and metabolic networks, making them amenable to engineering. brookes.ac.ukresearchgate.net

These strategies have been successfully applied to achieve high titers of various fatty alcohols. For example, engineered E. coli strains have been developed to produce up to 12.5 g/L of long-chain fatty alcohols, with hexadecanol and octadecenol being major components. brookes.ac.uk

| Engineering Strategy | Target | Rationale |

| Overexpression | Fatty Acyl-CoA Reductase (FAR) | To efficiently convert fatty acyl-CoA to the corresponding fatty alcohol. researchgate.net |

| Gene Deletion | β-oxidation pathway genes (e.g., fadD) | To prevent degradation of the fatty acid intermediates and final product. |

| Overexpression | Acetyl-CoA Carboxylase (ACC) | To increase the pool of malonyl-CoA, a key building block for fatty acid synthesis. nih.gov |

| Pathway Engineering | Pentose Phosphate Pathway (PPP) | To increase the supply of the reducing equivalent NADPH required for synthesis. nih.govbrookes.ac.uk |

Comparative Biosynthetic Studies of this compound Across Diverse Organisms

While the core principles of fatty acid biosynthesis are conserved across many organisms, the specific enzymes and regulatory mechanisms involved in producing fatty alcohols like this compound can vary significantly.

The fundamental pathway begins with fatty acid synthesis, which is primarily categorized into two types: Type I FAS, found in yeast and mammals, where a single large multifunctional protein performs all catalytic steps, and Type II FAS, present in bacteria and plants, which utilizes a series of discrete, monofunctional enzymes. nih.gov This initial difference can influence the availability and types of fatty acyl-ACP or acyl-CoA precursors for alcohol synthesis.

The key diversification occurs at the final reduction step. Different organisms possess a wide array of fatty acyl reductases (FARs) with distinct substrate specificities regarding chain length and degree of saturation. For example, some FARs from plants might preferentially reduce C16 or C18 saturated acyl-CoAs, while enzymes from certain insects or marine bacteria may exhibit higher activity on unsaturated substrates like oleoyl-CoA, the precursor to octadecenol.

This natural diversity is a valuable resource for metabolic engineering. By mining genomes from various organisms, researchers can identify novel FAR enzymes with superior catalytic efficiency and desired substrate specificity for producing this compound. For instance, FARs from Marinobacter aquaeolei have been successfully expressed in E. coli to produce fatty alcohols. The choice of enzyme is critical for tailoring the final product profile of the engineered microbial factory. Comparative studies, therefore, not only illuminate the different evolutionary strategies for lipid metabolism but also provide a rich toolkit for biotechnological applications.

Role as Precursors in Complex Lipid Biosynthesis

Long-chain unsaturated alcohols like this compound serve as fundamental building blocks in the biosynthesis of several classes of complex lipids. Their hydrocarbon chain length, degree of unsaturation, and the position of the hydroxyl group are critical determinants of the physicochemical properties of the lipids they help form.

This compound as a Precursor in Wax Ester Synthesis

Wax esters are neutral lipids that consist of a long-chain fatty acid esterified to a long-chain fatty alcohol. lipotype.com They are widely distributed in nature, serving functions that range from energy storage to providing protective, water-repellent coatings on the surfaces of plants, insects, and animal skin. lipotype.com The synthesis of wax esters can occur through chemical or enzymatic pathways. nih.gov Enzymatic synthesis, often catalyzed by lipases, involves the direct esterification of a fatty acid and a fatty alcohol. nih.gov

Long-chain alcohols such as this compound are potential substrates for this reaction. The general pathway for wax ester formation is as follows:

R-COOH (Fatty Acid) + R'-OH (Fatty Alcohol) ⇌ R-COO-R' (Wax Ester) + H₂O

While specific studies detailing the enzymatic synthesis using this compound are not prevalent, the established mechanism for wax ester synthesis supports its role as a precursor, where its 18-carbon unsaturated chain would be incorporated into the final wax ester molecule. nih.govdss.go.th Microbial systems have also been engineered to produce wax esters by expressing key enzymes like fatty acyl-CoA reductases (which produce fatty alcohols) and wax ester synthases. nih.goviastate.edu

This compound in Ether Lipid Biosynthesis

Ether lipids are a class of glycerophospholipids where the hydrocarbon chain at the sn-1 position of the glycerol (B35011) backbone is attached by an ether linkage, rather than the more common ester linkage. nih.govresearchgate.net These lipids, including plasmalogens, are essential components of cellular membranes in many organisms and are involved in processes like membrane fusion and protecting cells from oxidative stress. researchgate.net

The biosynthesis of ether lipids begins in the peroxisome and involves the use of long-chain fatty alcohols. nih.gov A key step involves the enzyme alkylglycerone phosphate synthase (AGPS), which exchanges the acyl chain of acyl-dihydroxyacetonephosphate (acyl-DHAP) with a long-chain fatty alcohol to form the characteristic ether bond. nih.gov Studies have shown that various octadecenols can be incorporated into the alkyl moieties of ether phospholipids, indicating that unsaturated long-chain alcohols like this compound can serve as precursors in this pathway. nih.gov

Involvement in Intercellular and Inter-organismal Chemical Communication

Chemical signals, or semiochemicals, are crucial for communication between organisms. Long-chain fatty aldehydes, alcohols, and their acetate (B1210297) derivatives are among the most common classes of insect pheromones.

This compound plays a critical role as a direct precursor in the biosynthesis of a known insect pheromone. The corresponding aldehyde, (E)-2-Octadecenal, has been identified as a key semiochemical for certain species of Lepidoptera. pherobase.commedchemexpress.com

In many moth species, the biosynthesis of aldehyde pheromones involves the reduction of a fatty-acyl precursor to a primary alcohol, which is then oxidized to the active aldehyde component. nih.govresearchgate.net This final oxidation step is often mediated by an alcohol oxidase enzyme located in the pheromone gland. nih.gov Therefore, this compound is the immediate biosynthetic precursor to (E)-2-Octadecenal.

The table below summarizes the documented role of the derivative, (E)-2-Octadecenal, as a semiochemical.

| Species | Common Name | Compound | Signal Category |

| Tinea pellionella | Casemaking clothes moth | (E)-2-Octadecenal | Attractant |

| Tineola bisselliella | Webbing clothes moth | (E)-2-Octadecenal | Pheromone |

Data sourced from The Pherobase. pherobase.com

The presence of the alcohol precursor is essential for the production of the final aldehyde signal, highlighting the importance of this compound in the chemical ecology of these insects.

The detection of semiochemicals by insects is a complex process mediated by specialized proteins, including odorant-binding proteins (OBPs) and odorant receptors (ORs), located in the antennae. nih.gov OBPs are thought to transport hydrophobic odorant molecules through the aqueous sensillum lymph to the ORs, which are transmembrane proteins that, upon binding the odorant, trigger a neuronal signal. nih.gov

While direct studies on the binding of this compound to specific insect ORs are limited, the established role of its aldehyde derivative as a pheromone implies the existence of a highly specific receptor system in the responding insects. pherobase.commedchemexpress.com The olfactory systems of insects are capable of discriminating between closely related molecules, including alcohols and aldehydes of varying chain lengths and saturation. mdpi.com

Research in Drosophila melanogaster has shown that a specific OBP, LUSH, is required for mediating avoidance responses to high concentrations of certain short-chain alcohols. nih.gov This demonstrates that insects possess dedicated molecular machinery for the perception of alcohols. It is highly probable that specialist insects, such as the moths that use (E)-2-Octadecenal as a pheromone, have olfactory receptors that are finely tuned to detect not only the aldehyde but potentially also the alcohol precursor, this compound, which may be present in the pheromone blend or in the environment. nih.gov

Contextual Analysis in Plant Volatile Organic Compounds (VOCs)

The direct emission of this compound as a volatile organic compound (VOC) from plants is not extensively documented in scientific literature. Plant VOCs are a diverse group of metabolites crucial for communication and defense, and they are broadly categorized into terpenoids, phenylpropanoids/benzenoids, and fatty acid derivatives. mdpi.comnih.gov Fatty acid derivatives in plant volatile bouquets are typically shorter-chain C6 and C9 aldehydes and alcohols, known as green leaf volatiles (GLVs), which are released in response to tissue damage. nih.gov While long-chain alcohols are components of plant cuticular waxes, their role as airborne signaling molecules is less established. Therefore, the contextual analysis of this compound as a plant VOC is largely theoretical, based on the known pathways for other fatty acid-derived compounds.

Functional Roles in Cellular Processes and Membrane Biology

Influence on Membrane Structure and Dynamics (in research models)

While direct experimental studies on this compound are limited, research on analogous long-chain alcohols provides significant insight into their potential influence on the structure and dynamics of biological membranes. Alcohols are known modulators of lipid bilayer properties. nih.govnih.gov When introduced into a model membrane system, a long-chain alcohol like this compound would intercalate into the lipid bilayer, positioning its polar hydroxyl (-OH) group in the interfacial region near the lipid headgroups and its hydrophobic 18-carbon tail within the nonpolar core of the membrane. nih.govmdpi.com

The effect of alcohols on membrane fluidity is complex and depends on the alcohol's chain length. nih.gov Short-chain alcohols generally increase membrane fluidity, causing disorder among the lipid acyl chains. asm.orgnih.gov However, for long-chain alcohols, the effect is more nuanced. They can decrease the mobility of the lipid chains in the hydrophobic core, leading to an increase in membrane order or rigidity. mdpi.com The presence of a double bond in the (E)-2 position of octadecenol would introduce a kink in its hydrocarbon tail, which could disrupt the tight packing of saturated lipid chains, thereby potentially increasing local fluidity compared to its saturated counterpart, octadecanol. oregonstate.education

Studies have shown that the biological efficacy of alcohols often displays a "cutoff effect," where potency increases with chain length up to a certain point, after which it may level off or even decrease. nih.govnih.gov This phenomenon is observed in systems without specific alcohol-binding pockets and is attributed to the complex interactions between the alcohol and the lipid bilayer itself. nih.gov For instance, short-chain alcohols can cause an increase in the membrane volume, whereas longer-chain alcohols may cause a decrease. nih.gov

| Membrane Property | Observed Effect of Long-Chain Alcohols | Potential Implication of this compound |

|---|---|---|

| Fluidity / Order | Can increase order and decrease fluidity in the hydrophobic core. mdpi.comresearchgate.net | May increase order, though the double bond could introduce local disruption. oregonstate.education |

| Bilayer Thickness | Effects are variable; can increase or decrease depending on alcohol chain length relative to lipid length. nih.govmdpi.com | The C18 chain length would likely influence the thickness, potentially increasing it by aligning with membrane lipids. |

| Lateral Pressure Profile | Alters the stress distribution across the membrane, which can affect protein function. acs.org | Expected to modify the lateral pressure profile, contributing to changes in protein-lipid interactions. |

| Permeability | Increased fluidity from shorter-chain alcohols can lead to leakage of solutes. asm.org | As a long-chain alcohol, it might stabilize the membrane, but local disruptions could alter permeability. |

Modulation of Protein-Lipid Interactions (in research models)

Long-chain alcohols can modulate the function of membrane proteins, often indirectly, by altering the physical properties of the lipid bilayer environment. nih.govresearchgate.net Rather than binding to a specific active site, these alcohols change the collective properties of the membrane, which in turn affects the conformational state and activity of embedded proteins such as receptors, enzymes, and ion channels. nih.govmdpi.com

The introduction of a molecule like this compound can alter membrane thickness, curvature stress, and the lateral pressure profile. acs.org These modifications can create a mismatch between the hydrophobic regions of a protein and the surrounding lipid core, forcing the protein to adopt a different conformational state and thereby modulating its function. For example, alcohol-induced changes in the lipid environment are known to influence the function of membrane-associated proteins like the (Na++K+)-ATPase. nih.gov Therefore, the primary mechanism by which this compound would modulate protein-lipid interactions is through its role as a modifier of the bulk physicochemical properties of the cell membrane. asm.orgresearchgate.net

Implications in Biological Systems Due to Dysregulated Metabolism

Accumulation and Diversion into Alternative Biosynthetic Pathways (e.g., in genetic disorders affecting fatty alcohol metabolism)

The metabolic fate of this compound and other long-chain fatty alcohols is critically important, and its dysregulation is central to the pathophysiology of certain genetic disorders. Sjögren-Larsson Syndrome (SLS) is an autosomal recessive disorder caused by mutations in the ALDH3A2 gene, which encodes the enzyme fatty aldehyde dehydrogenase (FALDH). nih.govnih.govnih.gov FALDH is a key component of the fatty alcohol:NAD+ oxidoreductase (FAO) complex, which is responsible for the oxidation of long-chain fatty aldehydes to their corresponding fatty acids. nih.govcloudfront.net

In individuals with SLS, the deficiency of FALDH blocks this crucial metabolic step. researchgate.netgsartor.org Consequently, long-chain fatty alcohols, which are precursors to fatty aldehydes, cannot be efficiently metabolized and accumulate within cells. gsartor.orgnih.gov Notably, cultured keratinocytes from SLS patients show a 45-fold accumulation of fatty alcohols, including hexadecanol, octadecanol, and octadecenol. nih.gov

This metabolic block forces the excess fatty alcohols into alternative biosynthetic pathways. nih.gov Instead of being oxidized to fatty acids, the accumulated octadecenol is diverted into the synthesis of other lipid species. The primary diversion pathways include the formation of wax esters and ether glycerolipids, specifically 1-O-alkyl-2,3-diacylglycerols. nih.govnih.gov Studies using radioactive octadecanol in SLS keratinocyte models demonstrated reduced incorporation into fatty acids and triglycerides, but a significant 2.5-fold and 2.8-fold increased incorporation into wax esters and 1-O-alkyl-2,3-diacylglycerol, respectively. nih.gov This shunting of fatty alcohols into alternative pathways is a hallmark of the biochemical disruption in SLS. nih.govdovepress.com

Associated Alterations in Lipid Profiles in Model Systems

The most profound change is the dramatic increase in intracellular fatty alcohols. nih.govnih.gov Beyond this, the lipid profile is characterized by the buildup of the products of the alternative biosynthetic pathways. In SLS keratinocytes, wax esters were found to be increased by 5.6-fold and 1-O-alkyl-2,3-diacylglycerols by 7.5-fold. nih.gov These lipid abnormalities are thought to disrupt the formation of normal membrane structures, which may contribute to the skin (ichthyosis) and neurological symptoms characteristic of the disease. nih.govnih.gov Furthermore, studies of postmortem brain tissue from an SLS patient revealed severely disturbed lipid profiles in both white and gray matter, with a marked accumulation of fatty alcohols and ether lipids. nih.gov

| Lipid Class | Fold Change in SLS vs. Normal Keratinocytes | Metabolic Implication |

|---|---|---|

| Fatty Alcohols (total) | ~45-fold increase nih.gov | Primary accumulation due to FALDH enzyme deficiency. |

| Wax Esters | ~5.6-fold increase nih.gov | Diversion of excess fatty alcohols into an alternative biosynthetic pathway. |

| 1-O-alkyl-2,3-diacylglycerols (Ether Lipids) | ~7.5-fold increase nih.gov | Diversion of excess fatty alcohols into ether lipid synthesis. |

| Fatty Acid Synthesis (from octadecanol) | Reduced to 24% of normal nih.gov | Direct consequence of the block in the fatty alcohol oxidation pathway. |

| Triglyceride Synthesis (from octadecanol) | Reduced to 13% of normal nih.gov | Downstream effect of reduced fatty acid availability from the FAO pathway. |

Analytical and Characterization Techniques for E 2 Octadecenol in Research

Spectroscopic Methods for Structural Elucidation and Quantification

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule, providing a molecular fingerprint. For (E)-2-Octadecenol, FTIR analysis can confirm the presence of its characteristic functional groups: a hydroxyl group (-OH), an internal alkene (C=C), and aliphatic hydrocarbon chains (C-H).

The IR spectrum of this compound is expected to exhibit specific absorption bands. A broad, strong absorption peak typically appears in the region of 3200–3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, often broadened by hydrogen bonding libretexts.orgorgchemboulder.com. The aliphatic C-H stretching vibrations from the saturated alkyl chain segments are observed as strong peaks in the 2850–3000 cm⁻¹ range libretexts.orgorgchemboulder.comuc.edu. The presence of the internal double bond in the trans configuration is indicated by a C=C stretching vibration, typically found between 1640–1680 cm⁻¹ libretexts.orgorgchemboulder.comuc.eduspectroscopyonline.com. A particularly diagnostic peak for trans (E) alkenes is the out-of-plane C-H bending vibration, usually observed around 965 cm⁻¹ orgchemboulder.comspectroscopyonline.com. The fingerprint region (below 1500 cm⁻¹) provides unique absorption patterns that can further aid in compound identification and confirmation upi.eduredalyc.org.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group/Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| O-H | Stretching (Alcohol) | 3200–3600 | Broad, Strong | libretexts.orgorgchemboulder.com |

| C-H | Stretching (Aliphatic) | 2850–3000 | Strong | libretexts.orgorgchemboulder.comuc.edu |

| =C-H | Stretching (Alkene) | 3000–3100 | Medium | libretexts.orgorgchemboulder.comuc.eduspectroscopyonline.com |

| C=C | Stretching (Alkene) | 1640–1680 | Medium | libretexts.orgorgchemboulder.comuc.eduspectroscopyonline.com |

| =C-H | Bending (out-of-plane, trans) | ~965 | Strong | orgchemboulder.comspectroscopyonline.com |

FTIR analysis is valuable for initial identification and quality control of synthesized or purified this compound rtilab.comlibretexts.org.

Advanced Analytical Strategies for Complex Biological Matrices

Analyzing this compound within complex biological matrices, such as cells, tissues, or biofluids, often requires more sophisticated approaches to achieve adequate sensitivity, selectivity, and resolution.

Metabolomics Approaches for Profiling this compound and Metabolites

Metabolomics provides a comprehensive snapshot of all small molecules (metabolites) within a biological system. For this compound, metabolomic profiling typically employs techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) acs.orgcreative-proteomics.com. These methods allow for the identification and quantification of this compound alongside other lipids and metabolites.

Research using metabolomics has identified fatty alcohols, including unsaturated variants, as significant components of cellular lipid profiles and metabolic pathways acs.orgresearchgate.net. For instance, studies might reveal changes in this compound levels in response to specific physiological conditions or treatments, offering insights into its metabolic role. One study noted the accumulation of octadecenol (B13825973) in cultured keratinocytes from patients with Sjögren-Larsson syndrome, indicating altered lipid metabolism nih.gov. Metabolomic data can reveal this compound as a building block for other lipid classes or as a product of specific metabolic transformations.

Isotopic Labeling and Tracing for Metabolic Studies

Isotopic labeling is a powerful strategy to track the metabolic fate of this compound within biological systems. This involves synthesizing or obtaining this compound labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C) creative-proteomics.commdpi.complos.org. When administered to an organism or cell culture, these labeled molecules are incorporated into metabolic pathways.

By analyzing biological samples using techniques like GC-MS or LC-MS, researchers can quantify the distribution of the isotopic label in various downstream metabolites. This allows for the elucidation of synthesis pathways, degradation routes, and the extent to which this compound is converted into other biomolecules, such as fatty acids or triglycerides nih.govcreative-proteomics.commdpi.comnih.gov. For example, tracing studies could reveal the rate of this compound incorporation into wax esters or its conversion to other lipid species, providing dynamic information about its metabolic flux nih.gov.

Derivatization Techniques for Enhanced Analytical Detection and Resolution

To improve the sensitivity, selectivity, and chromatographic behavior of this compound, especially when analyzing complex biological matrices by GC-MS or LC-MS, chemical derivatization is often employed researchgate.netjfda-online.comresearchgate.net. Derivatization involves chemically modifying the analyte to enhance its analytical properties.

For alcohols like this compound, common derivatization strategies include:

Silylation: Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether, increasing volatility and thermal stability for GC-MS analysis researchgate.netnih.gov.

Acylation: Using reagents like acetic anhydride (B1165640) or acyl chlorides can esterify the hydroxyl group, also improving volatility and chromatographic properties researchgate.netmdpi.com.

Charge Tagging for LC-MS: For LC-MS analysis, derivatization can introduce a permanent charge, enhancing ionization efficiency in electrospray ionization (ESI) nih.govchemrxiv.org. Reagents like 2-fluoro-N-methylpyridinium p-toluenesulfonate can be used for this purpose nih.gov.

These derivatization methods can significantly lower detection limits, improve peak shape, and enhance the resolution of this compound from interfering compounds, thereby enabling more accurate and sensitive analysis in complex biological samples nih.govresearchgate.net.

Table 2: Common Derivatization Techniques for Alcohols in GC-MS/LC-MS Analysis

| Derivatization Reagent(s) | Resulting Derivative Type | Primary Analytical Technique | Benefit | Reference |

| MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) | Silyl ether | GC-MS | Increased volatility, thermal stability, improved ionization efficiency | researchgate.netnih.gov |

| Acetic Anhydride | Ester | GC-MS | Increased volatility, improved chromatographic properties | researchgate.netmdpi.com |

| Phenyl Isocyanate | Phenylcarbamate | LC-MS | Introduces a permanent charge for improved ESI-MS detection | researchgate.net |

| 2-fluoro-N-methylpyridinium p-toluenesulfonate | Cationic derivative | LC-MS | Imparts permanent cationic charge for enhanced ESI-MS detection | nih.gov |

An exploration of the chemical reactivity of this compound reveals its utility as a versatile substrate in various derivatization strategies. This long-chain unsaturated alcohol can undergo transformations at its hydroxyl group and be modified through oxidation of its carbon backbone, enabling the synthesis of a diverse range of molecules for research and potential applications. Key transformations include esterification to produce both simple fatty esters and more complex functionalized molecules, oxidation to yield olefinic aldehydes and acids, and glycosylation to form alkyl glycosides.

Chemical Transformations and Derivatization Strategies for Research

The primary alcohol functional group and the carbon-carbon double bond in (E)-2-Octadecenol are the main sites for its chemical modification. These features allow for a variety of derivatization strategies, making it a valuable building block in synthetic organic chemistry.

Future Research Directions and Unresolved Questions

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks for (E)-2-Octadecenol

The biosynthetic pathway of this compound is not well-defined. While it is likely derived from fatty acid metabolism, the specific enzymes responsible for its formation and the regulatory mechanisms governing its production are unknown. Future research must focus on identifying and characterizing the complete enzymatic cascade. Key research questions include the identification of the specific desaturases, reductases, and modifying enzymes involved. scirp.org Unraveling the genetic and environmental factors that control the expression of these enzymes is also crucial. scirp.org

Transcriptomic and metabolomic analyses of organisms known to produce this compound could reveal correlations between gene expression and compound synthesis, providing clues to the identities of the involved enzymes. nih.govresearchgate.net Techniques such as co-expression analysis can pinpoint candidate genes that are active when the compound is produced. researchgate.net Once identified, these enzymes can be characterized in vitro to confirm their function and substrate specificity. Understanding the regulatory networks will provide a foundation for manipulating the biosynthesis of this compound for various applications. scirp.orgnih.gov

Table 1: Proposed Research for Biosynthetic Pathway Elucidation

| Research Area | Methodology | Expected Outcome |

|---|---|---|

| Enzyme Identification | Transcriptomics, Proteomics, Co-expression analysis | Identification of candidate genes (desaturases, reductases). |

| Enzyme Characterization | Heterologous expression, In vitro enzyme assays | Confirmation of enzyme function and substrate specificity. |

Comprehensive Characterization of Biological and Ecological Receptor Interactions

This compound likely functions as a semiochemical, mediating interactions between organisms. However, the specific receptors that detect this molecule and the subsequent signaling cascades are yet to be discovered. A primary goal for future research is the identification and characterization of these receptors, which are likely to be olfactory receptors in insects or other animals. Techniques such as electrophysiology (e.g., electroantennography) combined with gas chromatography can be used to screen for receptor neurons that respond to this compound.

Once identified, these receptors can be cloned and expressed in heterologous systems (e.g., Xenopus oocytes or human cell lines) for detailed pharmacological characterization. This will allow for the determination of binding affinities, specificities, and the elucidation of the downstream signaling pathways. Understanding these interactions is fundamental to deciphering the ecological role of this compound, such as its function as a pheromone or kairomone. mdpi.com

Development of Sustainable and Scalable Synthetic Pathways for this compound and Derivatives

To facilitate further research and potential commercial applications, efficient and environmentally friendly methods for synthesizing this compound and its derivatives are needed. Current synthetic routes may rely on harsh reagents or produce significant waste. Future research should focus on developing "green" synthetic strategies. researchgate.net This includes the use of biocatalysts, such as isolated enzymes or whole-cell systems, which can offer high selectivity and operate under mild conditions.

Another avenue is the exploration of catalytic methods that utilize renewable starting materials and minimize waste, such as metathesis reactions using plant-oil-derived fatty acids. rsc.org The development of scalable processes, including continuous flow synthesis, will be crucial for producing larger quantities of the compound for extensive biological testing and potential agricultural or industrial use. rsc.org

Table 2: Strategies for Sustainable Synthesis

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems. | High stereoselectivity, mild reaction conditions, reduced waste. |

| Green Chemistry | Catalytic reactions, renewable feedstocks. | Atom economy, reduced environmental impact. researchgate.net |

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism and Function

This approach can also be applied to organisms that are targeted by this compound, revealing the systemic changes that occur upon exposure. nih.gov Such studies could uncover novel biological functions and mechanisms of action that would not be apparent from single-omic analyses. nih.gov

Exploration of Stereoisomer-Specific Biological Activities and Mechanisms

Stereochemistry can have a profound impact on the biological activity of a molecule. solubilityofthings.comnih.govresearchgate.netnih.gov this compound has a geometric isomer, (Z)-2-Octadecenol, and may also possess chiral centers depending on its derivatives. It is critical to investigate the biological activities of each stereoisomer separately. Often, only one isomer is biologically active, or different isomers may have distinct, even opposing, effects. mdpi.com

Future research should involve the stereoselective synthesis of each isomer of 2-octadecenol and its derivatives. These pure isomers can then be tested in biological assays to determine their specific activities and potencies. mdpi.com This will provide a more precise understanding of the structure-activity relationship and the specific molecular interactions that underpin the compound's function. nih.govresearchgate.netnih.gov

Advanced Analytical Methodologies for In Situ and Real-Time Monitoring

Developing sensitive and selective analytical methods for the detection and quantification of this compound in complex biological and environmental matrices is a key challenge. Future research should focus on creating advanced methodologies for in situ and real-time monitoring. This could involve the development of biosensors, such as those based on insect olfactory receptors, which could provide high specificity and sensitivity.

Other promising techniques include solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for trace-level detection in environmental samples. Furthermore, the development of portable analytical devices would enable on-site monitoring, which is crucial for ecological studies and potential agricultural applications, such as pest monitoring.

Computational Modeling and Simulation of this compound Interactions and Transformations

Computational approaches can provide valuable insights into the behavior of this compound at the molecular level. nih.gov Molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with its putative receptors, helping to predict binding modes and affinities. scielo.org.mxmdpi.comnih.gov These models can guide the design of derivatives with enhanced or modified activities.

Quantum mechanical calculations can be employed to study the reaction mechanisms of its biosynthesis and degradation, providing a deeper understanding of the enzymatic processes involved. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, accelerating the discovery of new functional analogues.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

常见问题

Q. Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm for alkenes) or GC-FID. Calibrate with internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Mass Spectrometry : Employ LC-MS/MS in MRM mode for high sensitivity (e.g., m/z 269 → 97 for fragmentation patterns). Validate limits of detection (LOD) and quantification (LOQ) via spike-recovery experiments .

- Statistical Validation : Perform triplicate measurements with error analysis (RSD < 5%) and report confidence intervals .

How can researchers assess the stability of this compound under varying experimental conditions (e.g., temperature, pH)?

Q. Methodological Answer :

Q. Example Stability Data :

| Condition (pH 7.4, 37°C) | Time (h) | Remaining (%) |

|---|---|---|

| 0 | 100 | |

| 24 | 92 | |

| 72 | 78 |

What experimental designs are recommended for studying this compound’s interactions with lipid membranes or enzymes?

Q. Methodological Answer :

- Biophysical Assays :

- Enzymatic Studies :

Advanced Research Questions

How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. inert effects) be reconciled?

Q. Methodological Answer :

- Systematic Comparison :

- Controlled Replication : Repeat key experiments under standardized conditions (e.g., ISO guidelines) to isolate confounding factors .

What strategies improve reproducibility in studies involving this compound’s synthetic pathways or bioactivity?

Q. Methodological Answer :

- Open Science Practices :

- Independent Validation : Collaborate with third-party labs to replicate results. Report success/failure rates transparently .

How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

Q. Methodological Answer :

Q. Example SAR Table :

| Derivative | Chain Length | IC (μM) | Docking Score (kcal/mol) |

|---|---|---|---|

| This compound | 18 | 12.5 | -8.2 |

| (E)-2-Hexadecenol | 16 | 18.3 | -7.6 |

What statistical methods are critical for analyzing dose-dependent effects of this compound in cellular assays?

Q. Methodological Answer :

- Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism .

- Error Propagation : Calculate uncertainties in EC values via bootstrapping or Monte Carlo simulations .

- Multivariate Analysis : Use PCA or PLS-DA to identify outliers or confounding variables .

How can researchers address ethical and data-sharing challenges when studying this compound in biomedical contexts?

Q. Methodological Answer :

- GDPR Compliance : Anonymize patient-derived data via pseudonymization or aggregation .

- Informed Consent : Include clauses for open data sharing in consent forms (e.g., “data may be reused for non-commercial research”) .

- Ethical Review : Submit protocols to institutional review boards (IRBs) for approval, emphasizing risk-benefit analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。